2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Description
This compound is a synthetic quinazolinone derivative with a sulfanyl-acetamide side chain. Its core structure features a 3,4-dihydroquinazolin-4-one scaffold substituted with a benzyl group at position 3, a piperidin-1-yl moiety at position 6, and a sulfanyl-linked acetamide group at position 2. The acetamide terminus is further modified with a 4-(dimethylamino)phenyl group.
The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of anthranilic acid derivatives, nucleophilic substitution for piperidine incorporation, and thiol-ether bond formation. Its crystallographic data (if available) may have been refined using programs like SHELX .
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2S/c1-33(2)24-13-11-23(12-14-24)31-28(36)21-38-30-32-27-16-15-25(34-17-7-4-8-18-34)19-26(27)29(37)35(30)20-22-9-5-3-6-10-22/h3,5-6,9-16,19H,4,7-8,17-18,20-21H2,1-2H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSCWSMOWJZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals
Mode of Action
The presence of the piperidine ring and the quinazolinone group suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biochemical pathways, including neurotransmission, signal transduction, and metabolic processes.
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide , also known as K284-4977, is a novel synthetic derivative belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of K284-4977 is , with a molecular weight of 490.64 g/mol. The structure features a quinazoline core, a piperidine ring, and a sulfanylacetamide group which contribute to its biological activity.
The biological activity of K284-4977 is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, the presence of the piperidine moiety is associated with anesthetic properties, while the sulfanyl group enhances antibacterial and enzyme inhibitory activities .
1. Anti-inflammatory Activity
Research indicates that compounds with a similar quinazoline structure exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In studies, K284-4977 demonstrated promising COX-2 inhibitory activity comparable to established inhibitors like celecoxib .
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| K284-4977 | 47.1 |
| Celecoxib | 80.1 |
| Reference Compound | 27.72 |
2. Antimicrobial Activity
The sulfanyl group in K284-4977 has been linked to enhanced antibacterial properties. Studies have shown that derivatives of quinazoline can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis .
3. Anticancer Activity
Preliminary studies suggest that quinazoline derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through modulation of signaling pathways related to cell survival .
Case Studies
Several case studies highlight the efficacy of K284-4977 and related compounds:
- Study on COX Inhibition :
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with quinazolinone structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Quinazoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperidine moiety may enhance this activity by improving the compound's ability to penetrate bacterial membranes .
Neurological Applications
Given the presence of the dimethylamino group, this compound may have implications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .
Case Study 1: Anticancer Research
A study investigating quinazoline derivatives reported that modifications to the piperidine and benzyl groups significantly increased cytotoxicity against breast cancer cells. The study highlighted that the introduction of sulfur atoms could enhance the compound's binding affinity to target proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
In another research project, a related compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial activity, suggesting that structural features like the sulfur linkage are crucial for its mechanism of action against microbial targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide-substituted quinazolinones. Below is a comparative analysis with three analogs (Table 1), focusing on structural variations and inferred bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis
Core Modifications: Replacement of the quinazolinone core (e.g., with thiadiazole or benzofuropyrimidine) alters electron distribution and binding pocket compatibility. Quinazolinones are known for ATP-mimetic kinase inhibition, while thiadiazoles may favor redox-based mechanisms .
Side Chain Variations: The dimethylamino group in the target compound’s acetamide moiety introduces basicity, improving solubility in physiological media. In contrast, trimethylphenyl or azo-linked groups (in analogs) may reduce solubility but increase affinity for hydrophobic binding pockets .
Sulfanyl Linker: The sulfanyl (-S-) bridge in the target compound and its analogs is critical for stabilizing thiol-mediated interactions with cysteine residues in enzymes (e.g., tyrosine kinases or proteases). This feature is absent in non-sulfanyl analogs, which may rely on alternative binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
